![molecular formula C16H18N4O3S B11025023 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11025023.png)
1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.
Coupling with Piperidine: The resulting thiadiazole intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-{[4-(4-Hydroxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide.
Reduction: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]hydroxymethyl}piperidine-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step reactions that utilize readily available reagents. The process may include the formation of the thiadiazole ring followed by the introduction of the piperidine moiety.
Synthetic Route Overview
- Step 1: Formation of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole.
- Step 2: Reaction with piperidine derivatives to form the final carboxamide structure.
This synthetic pathway has been optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .
Biological Activities
The compound has been evaluated for various biological activities, particularly its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
In silico studies have indicated that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation . The molecular docking studies suggest that this compound could be a lead structure for developing novel anti-inflammatory drugs.
Anticancer Potential
Recent research has demonstrated that derivatives of piperidine compounds exhibit promising anticancer activity. The compound's structural features may enhance its interaction with cancer cell pathways, leading to apoptosis in tumor cells. In vitro studies have shown that related compounds with similar scaffolds exhibit low IC50 values against various cancer cell lines .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
These findings underscore the importance of exploring the diverse applications of this compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Pathways: By inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)carbonyl]piperidine-4-carboxamide: Similar structure but with different substituents on the phenyl ring.
4-(4-Methoxyphenyl)-1,2,3-thiadiazole derivatives: Compounds with similar thiadiazole core but different functional groups.
Uniqueness: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is unique due to its specific combination of a methoxyphenyl group and a thiadiazole ring, which contributes to its selective COX-2 inhibitory activity and potential therapeutic applications .
Biological Activity
1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring linked to a thiadiazole moiety, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity and may contribute to its biological efficacy.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The following table summarizes key findings regarding the cytotoxic effects of related compounds:
Key Findings:
- Cytotoxicity: Compounds containing the thiadiazole ring have shown significant cytotoxic effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and breast cancers (MCF7) .
- Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through caspase activation and inhibition of tubulin polymerization .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives:
- Activity: Compounds demonstrated varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.
- Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Additional Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been investigated for other biological activities:
Properties
Molecular Formula |
C16H18N4O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H18N4O3S/c1-23-12-4-2-10(3-5-12)13-14(24-19-18-13)16(22)20-8-6-11(7-9-20)15(17)21/h2-5,11H,6-9H2,1H3,(H2,17,21) |
InChI Key |
BJCMDQXCIMUCAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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